molecular formula C10H17N3O2S B11166257 2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11166257
M. Wt: 243.33 g/mol
InChI Key: WXUXOJZIHHAWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with a unique structure that includes a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-methoxyacetamide with a thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this ring structure and therefore have different reactivity and applications.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

2-methoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H17N3O2S/c1-4-7(5-2)9-12-13-10(16-9)11-8(14)6-15-3/h7H,4-6H2,1-3H3,(H,11,13,14)

InChI Key

WXUXOJZIHHAWME-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.